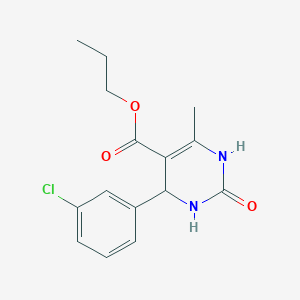

Propyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 5610-46-8) is a dihydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea analogs. Its structure features a 3-chlorophenyl group at the C4 position, a methyl group at C6, and a propyl ester at C5. This compound belongs to a class of molecules with diverse pharmacological applications, including antitumor, antimicrobial, and antioxidant activities .

Properties

IUPAC Name |

propyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c1-3-7-21-14(19)12-9(2)17-15(20)18-13(12)10-5-4-6-11(16)8-10/h4-6,8,13H,3,7H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJFRUHUDHHSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386212 | |

| Record name | ST014934 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5610-46-8 | |

| Record name | ST014934 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-chlorocinnamic acid.

Cyclization: The 3-chlorocinnamic acid undergoes cyclization with urea in the presence of a catalyst like ammonium acetate to form the tetrahydropyrimidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of an acid catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Propyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Phenyl Ring

The meta-chlorophenyl substituent in the target compound distinguishes it from analogs with para-chlorophenyl (e.g., Propyl 4-(4-chlorophenyl)-..., CAS: 5610-81-1) or ortho-chlorophenyl groups (e.g., Ethyl 4-(2-chlorophenyl)-..., CAS: 301359-45-5). Meta substitution can alter electronic effects and steric interactions, influencing binding to biological targets. For example:

- Methyl 4-(4-cyanophenyl)-... () exhibits a higher melting point (199–200°C) due to the electron-withdrawing cyano group, compared to the target compound’s 3-chlorophenyl group.

Ester Group Variations

The propyl ester chain impacts lipophilicity and solubility compared to shorter (methyl, ethyl) or longer (octadec-9-enyl) esters:

Oxo vs. Thioxo Modifications

Replacing the 2-oxo group with 2-thioxo (e.g., in 4-(furan-2-yl)-6-methyl-2-thioxo-..., ) significantly alters bioactivity:

- Thioxo derivatives demonstrate superior antioxidant activity (e.g., IC50 = 0.6 mg/mL for DPPH scavenging) compared to oxo analogs, which are less reactive in radical scavenging assays .

Electronic Effects of Substituents

- Electron-withdrawing groups (e.g., -Cl, -CN) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes.

- Electron-donating groups (e.g., -OCH3 in 4-Methoxybenzyl 4-(3-chlorophenyl)-..., ) reduce reactivity but improve solubility. This compound has a melting point of 180–181°C, reflecting stronger crystal packing due to the methoxybenzyl group .

Cytotoxicity

- Methyl 4-(4-bromophenyl)-... shows moderate cytotoxicity (IC50 = 15.7 µM), while para-substituted bromophenyl analogs exhibit lower potency (IC50 = 314.3 µM) .

- The target compound’s 3-chlorophenyl group may offer a balance between steric bulk and electronic effects, though specific data are unavailable.

Antitumor Potential

- Fatty acid conjugates (e.g., octadec-9-enyl derivatives in ) demonstrate antitumor activity against breast cancer, suggesting that lipophilic esters enhance bioavailability .

Physicochemical Properties

- Solubility: Methyl 4-(4-methoxyphenyl)-... shows higher solubility in polar solvents (e.g., methanol) due to the methoxy group, whereas propyl esters likely favor nonpolar solvents .

- Melting Points: Meta-substituted chlorophenyl compounds generally have lower melting points than para-substituted analogs (e.g., 180–181°C for 4-Methoxybenzyl 4-(3-chlorophenyl)-... vs. 199–200°C for methyl 4-(4-cyanophenyl)-...) .

Biological Activity

Propyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine class. Its unique structural features contribute to its potential biological activities, making it a subject of interest in pharmacological research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It possesses a molecular weight of approximately 304.75 g/mol. The presence of a chlorophenyl group, a propyl ester group, and a methyl group enhances its lipophilicity and bioavailability compared to other derivatives.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition may have implications for Alzheimer's disease treatment.

- Additionally, it may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.

-

Antimicrobial Activity :

- Preliminary studies suggest notable antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus flavus and Aspergillus niger .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity Type | Target Organism/Enzyme | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Inhibition leading to potential Alzheimer's treatment | |

| Antimicrobial | Escherichia coli | Significant growth inhibition | |

| Antimicrobial | Staphylococcus aureus | Significant growth inhibition | |

| Antifungal | Aspergillus flavus | Inhibition of fungal growth | |

| Antifungal | Aspergillus niger | Inhibition of fungal growth |

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggested that it could serve as a potential lead compound for developing new antimicrobial agents.

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective effects, the compound was tested for its ability to inhibit AChE activity. The results demonstrated a dose-dependent inhibition of AChE, suggesting its potential for use in treating neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.